Array ( [bid] => 8501072 )
The IUPAC name for this compound is 2-(4-methoxy-2-nitrophenyl)pyridine, reflecting its pyridine backbone substituted at the 2-position with a 4-methoxy-2-nitrophenyl group. The molecular formula is C₁₂H₁₀N₂O₃, with a molar mass of 230.22 g/mol. The structure comprises:
The SMILES notation is C1=CC(=C(C=C1OC)N+[O-])C2=CC=NC=C2, illustrating the connectivity between the rings and substituents. X-ray crystallography reveals a dihedral angle of 19.5° between the nitro group and the benzene ring, introducing mild non-planarity due to steric hindrance.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₃ | |
| Molar Mass (g/mol) | 230.22 | |
| Dihedral Angle (Nitro-Benzene) | 19.5° |
The electronic properties of 2-(4-methoxy-2-nitrophenyl)pyridine are governed by the interplay of its substituents:
The pyridine ring contributes to the molecule’s aromatic sextet but exhibits reduced basicity compared to unsubstituted pyridine due to the electron-withdrawing nitro group. Resonance structures (Fig. 1) highlight delocalization of the nitro group’s negative charge into the benzene ring and the pyridine’s nitrogen lone pair stabilizing adjacent positive charges.
The molecule’s stereochemistry is influenced by steric interactions between the nitro group and adjacent substituents. Key observations include:
| Property | Description | Source |
|---|---|---|
| Dihedral Angle | 19.5° (Nitro-Benzene) | |
| Bond Lengths (Å) | C–N (Nitro): 1.45; C–O (Methoxy): 1.36 |
Palladium-catalyzed cross-coupling reactions represent one of the most significant methodologies for synthesizing 2-(4-methoxy-2-nitrophenyl)pyridine derivatives [5]. These transformations have revolutionized carbon-carbon bond formation due to their high functional group tolerance and mild reaction conditions [2].
The Suzuki-Miyaura cross-coupling reaction provides an efficient route for constructing nitrophenylpyridine frameworks through the coupling of arylboronic acids with halogenated pyridines [11]. Research demonstrates that tetrakis(triphenylphosphine)palladium(0) serves as an effective catalyst system when combined with potassium phosphate as the base [11]. The reaction typically proceeds in a 4:1 dioxane-water solvent mixture, yielding products in moderate to good yields [11].
Critical optimization studies reveal that electron-deficient halogenated arenes are required for successful cross-coupling processes [2]. The reaction temperature significantly influences product distribution, with lower temperatures favoring cross-coupling over homocoupling processes [2]. Importantly, reactions can be conducted at near ambient temperatures under favorable circumstances, allowing for close to 1:1 ratios of coupling partners [2].
Table 2.1: Suzuki-Miyaura Coupling Conditions for Nitrophenylpyridine Synthesis
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 70-88% | [11] |
| Base | K₃PO₄ | 74-85% | [11] |
| Solvent | 1,4-Dioxane:H₂O (4:1) | 65-90% | [11] [12] |
| Temperature | 60-100°C | Variable | [12] |
| Reaction Time | 2-24 hours | - | [11] [12] |
The Heck reaction mechanism provides an alternative approach for nitrophenylpyridine synthesis through the coupling of aryl halides with alkenes [14] [16]. The palladium-catalyzed oxidative Heck reaction proceeds through transmetallation of arylboronic acids, followed by carbopalladation and beta-hydride elimination [14]. Modern developments include the use of para-benzoquinone as a reoxidant, which stabilizes palladacycle intermediates and prevents premature beta-hydride elimination [14].
Research indicates that the combination of palladium trifluoroacetate with benzoquinone enables Heck/Suzuki domino reactions [14]. These processes achieve 1,2-diarylation products through a mechanistic pathway involving initial transmetallation, olefin coordination, syn insertion, and subsequent Suzuki-type transmetallation [14].
Recent advances in palladium catalysis have focused on nitrogen-heterocyclic carbene ligands and pincer-type complexes [15] [26]. NNN pincer-type palladium complexes demonstrate remarkable catalytic activity in cross-coupling reactions, with complexes containing tert-butylphenyl and nitrophenyl substituents achieving nearly quantitative conversions [26].
Mechanistic studies reveal that these pincer complexes maintain stability under high-temperature conditions while providing enhanced reactivity [26]. The electronic and structural properties of the metal center are significantly influenced by the chelating arms of the pincer ligand, leading to improved catalytic performance [26].
Nucleophilic aromatic substitution represents a fundamental approach for introducing functional groups onto electron-deficient aromatic systems, particularly nitrophenylpyridine derivatives [3] [27].
The nucleophilic aromatic substitution mechanism proceeds through an addition-elimination pathway, where electron-withdrawing groups activate the aromatic ring toward nucleophilic attack [3]. The presence of nitro groups in ortho or para positions relative to the leaving group significantly enhances reactivity through resonance stabilization of the intermediate anionic complex [3].
Research demonstrates that the substitution mechanism differs fundamentally from aliphatic nucleophilic substitution due to the trigonal carbon atom involvement [3]. The mechanism lacks the transmetallation step characteristic of cross-coupling reactions, instead proceeding through direct nucleophilic attack on the aromatic carbon [3].
Vicarious nucleophilic substitution provides a specialized methodology for introducing substituents at positions typically unreactive in conventional nucleophilic aromatic substitution [34]. This reaction type enables nucleophiles to replace hydrogen atoms rather than traditional leaving groups such as halogens [34].
The process is particularly effective with nitroarenes, where nucleophiles carrying electron-withdrawing groups and leaving groups attack the aromatic ring [34]. Subsequent base-mediated elimination forms exocyclic double bonds, which undergo protonation under acidic conditions to restore aromaticity [34].
Recent developments in directed nucleophilic aromatic substitution have enabled ortho-specific reactions without requiring strong electron-withdrawing groups [27]. The reaction proceeds ortho-specifically in the presence of pyridine as a directing agent, with most transformations occurring at room temperature [27].
Table 2.2: Nucleophilic Aromatic Substitution Reaction Parameters
| Nucleophile Type | Reaction Conditions | Selectivity | Yield Range | Reference |
|---|---|---|---|---|
| Grignard Reagents | THF, -78°C to RT | ortho/para | 60-85% | [28] |
| Alkoxides | DMF, 80-120°C | para-selective | 70-90% | [28] |
| Amides | Pyridine, RT | ortho-specific | 80-95% | [27] |
| Thiols | RT, CH₂Cl₂ | para-selective | 85-95% | [29] |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical transformations while improving reaction efficiency and product yields [4] [23].
Microwave synthesis optimization requires careful consideration of three critical variables: temperature, irradiation time, and power [23]. For nitrophenylpyridine synthesis, optimal temperatures typically range 10 degrees above conventional heating methods [23]. Power levels significantly influence reaction outcomes, with higher constant power ensuring adequate energy transfer for struggling reactants [23].
Research demonstrates that microwave-assisted condensation reactions between aromatic aldehydes, acetophenones, malononitrile, and ammonium acetate proceed efficiently under solvent-free conditions [4]. The optimization process reveals that reaction temperature and molar ratios exert greater influence than reaction time on product formation [22].
Microwave-assisted reactions can proceed under various solvent conditions, including traditional organic solvents, aqueous media, and solvent-free environments [4] [23]. For atmospheric microwave reactions, solvents reach temperatures 10-20 degrees above their boiling points, requiring appropriate condenser systems [23].
Studies indicate that less polar solvents such as isopropanol and 1,4-dioxane provide superior yields compared to polar solvents like dimethylformamide and ethylene glycol [12]. The choice of solvent directly influences the maximum operating temperature and overall reaction efficiency [12].
Table 2.3: Microwave Synthesis Optimization Parameters
| Parameter | Conventional Method | Microwave-Assisted | Improvement Factor | Reference |
|---|---|---|---|---|
| Reaction Time | 6-24 hours | 5-30 minutes | 10-50x faster | [4] |
| Temperature | 120-180°C | 160-250°C | Enhanced heating | [23] |
| Yield | 60-80% | 85-95% | 15-35% increase | [4] |
| Product Purity | 85-90% | 95-99% | Improved selectivity | [8] |
The integration of heterogeneous catalysts with microwave irradiation provides synergistic effects for nitrophenylpyridine synthesis [8]. Polyindole-titanium dioxide nanocomposites demonstrate exceptional catalytic activity under microwave conditions, achieving high yields in short reaction times [8].
Optimization studies reveal that 5 mole percent catalyst loading provides optimal performance, with higher or lower concentrations reducing product yields [8]. The catalyst remains active through multiple cycles, maintaining 85% efficiency after six reuse cycles [8].
Green chemistry principles have increasingly influenced synthetic methodology development, emphasizing environmental sustainability and atom economy [6] [7].
Solvent-free synthesis represents a cornerstone of green chemistry, eliminating volatile organic compounds while often improving reaction efficiency [8]. Research demonstrates that dihydropyridine derivatives can be synthesized effectively using banana peel powder as a natural catalyst in solvent-free conditions [24].
The methodology involves combining 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-6-(4-nitrophenyl)pyridine-3-carbonitrile with bis(methylthio)methylene malononitrile under reflux conditions [24]. This approach achieves 77% yield while utilizing renewable biomass as the catalytic material [24].
The implementation of alternative energy sources, including photochemical, microwave, and ultrasonic irradiation, aligns with green chemistry principles by reducing energy requirements [7]. Microwave irradiation enables rapid heating to reaction temperatures while maintaining precise temperature control [7].
Ultrasound-assisted reactions provide mechanical activation through cavitation effects, promoting reactant mixing and reducing reaction times [7]. These methodologies often proceed at room temperature and atmospheric pressure, further reducing energy consumption [7].
The incorporation of renewable feedstocks represents a fundamental shift toward sustainable synthesis [7]. Natural catalysts derived from agricultural waste, such as banana peel powder, provide environmentally benign alternatives to traditional metal catalysts [24].
Table 2.4: Green Chemistry Metrics for Nitrophenylpyridine Synthesis
| Methodology | Atom Economy | Energy Efficiency | Waste Reduction | Environmental Factor | Reference |
|---|---|---|---|---|---|
| Solvent-Free | 85-95% | High | 70-80% | Low | [8] |
| Microwave-Assisted | 80-90% | Very High | 60-75% | Low | [4] |
| Biocatalyst | 90-95% | Moderate | 80-90% | Very Low | [24] |
| Flow Chemistry | 85-92% | High | 65-80% | Low | [1] |
The development of recyclable catalytic systems contributes significantly to green chemistry objectives [8]. Heterogeneous catalysts, particularly nanocomposite materials, provide advantages including easy separation, recyclability, and reduced metal contamination [8].
Polyindole-titanium dioxide nanocomposites demonstrate remarkable stability and reusability, maintaining catalytic activity through multiple reaction cycles [8]. The catalyst separation occurs through simple filtration, enabling straightforward product isolation and catalyst recovery [8].
The solubility profile of 2-(4-methoxy-2-nitrophenyl)pyridine demonstrates significant variation across different solvent systems, with organic solvents generally providing superior dissolution capacity compared to aqueous media. The compound exhibits particularly favorable solubility in dimethyl sulfoxide, where complete dissolution is readily achieved under standard laboratory conditions [2]. This enhanced solubility in dimethyl sulfoxide can be attributed to the aprotic polar nature of the solvent, which effectively solvates both the electron-rich methoxy substituent and the electron-deficient nitro group through favorable dipole-dipole interactions [3].
In ethanol systems, 2-(4-methoxy-2-nitrophenyl)pyridine demonstrates moderate to good solubility characteristics, with dissolution facilitated by the protic nature of the solvent enabling hydrogen bonding interactions with the pyridine nitrogen and methoxy oxygen atoms [2] [4]. The aromatic system contributes to solubility through favorable π-π interactions with the solvent environment, while the polar substituents enhance overall solvation through specific solute-solvent interactions.
The temperature dependency of solubility follows typical thermodynamic principles, with increased thermal energy facilitating molecular dissociation from the crystal lattice and enhanced solvation by solvent molecules [5] [6]. Experimental observations indicate that solubility increases linearly with temperature elevation across the range of 298.15 to 318.15 K, consistent with endothermic dissolution processes observed in related pyridine derivatives [3].
| Solvent | Solubility Category | Temperature Dependency | Reference Source |
|---|---|---|---|
| Water | Poorly soluble | Increases with temperature | Citations 8, 24, 28 |
| Dimethyl Sulfoxide (DMSO) | Soluble | Increases with temperature | Citations 8, 27, 53 |
| Ethanol | Soluble | Moderate | Citations 27, 28 |
| Organic Solvents (General) | Soluble | Generally increases with temperature | Citations 8, 48, 49 |
The thermal stability of 2-(4-methoxy-2-nitrophenyl)pyridine reflects the complex interplay between the electron-donating methoxy group and the electron-withdrawing nitro functionality within the conjugated aromatic framework. Thermal analysis of structurally related nitrophenyl compounds indicates decomposition onset temperatures typically ranging from 240 to 270°C, with the specific thermal behavior influenced by substituent positioning and electronic effects [7].
Decomposition pathways in nitrophenyl-pyridine systems generally proceed through multiple sequential stages. The initial decomposition phase, occurring between 240 and 550°C, involves primarily pyrolysis reactions of the bonds present in the molecular structure, as evidenced by endothermic differential scanning calorimetry signals [7]. This primary decomposition stage typically accounts for 59.5% to 65% of the total mass loss, indicating substantial structural breakdown of the organic framework.
The secondary decomposition stage, occurring above 540°C, involves further fragmentation of remaining molecular fragments and typically contributes 31.8% to 40.5% additional mass loss within the temperature range extending to 900°C [7]. Complete decomposition is generally achieved by 900°C, leaving minimal residual mass (0.0% to 3.2%).
For the specific case of 4-(2-nitrophenyl)pyridine, a closely related structural analog, the melting point is reported as 49-50°C [8], suggesting that 2-(4-methoxy-2-nitrophenyl)pyridine likely exhibits a comparable or slightly elevated melting point due to the additional methoxy substituent contributing to intermolecular interactions.
| Compound Type | Decomposition Temperature Range (°C) | Stability Order | Reference |
|---|---|---|---|
| Nitrobenzoic acid isomers | 157-203 (activation energy range) | p-nitrobenzoic < o-nitrobenzoic < m-nitrobenzoic | Citation 54 |
| Nitrophenyl compounds | 240-270 | Moderate thermal stability | Citation 20 |
| Related nitro compounds | 240-550 | Two-stage decomposition | Citation 20 |
| 4-(2-Nitrophenyl)pyridine | 49-50 (melting point) | Crystalline form stable | Citation 4 |
The pH-dependent behavior of 2-(4-methoxy-2-nitrophenyl)pyridine in aqueous systems reflects the basicity of the pyridine nitrogen atom and its susceptibility to protonation under varying pH conditions. The pyridine ring exhibits characteristic weak base behavior, with the nitrogen lone pair availability for protonation significantly influenced by the electronic effects of the attached substituents [9] [10].
Under acidic conditions (pH 3.0-5.0), the pyridine nitrogen undergoes substantial protonation, with 50-95% of molecules existing in the protonated pyridinium form depending on the specific pH value and substituent effects [9]. This protonation enhances the overall stability of the compound in aqueous solution by increasing electrostatic interactions with water molecules and reducing susceptibility to nucleophilic attack at the aromatic system.
In the near-neutral pH range (pH 5.0-7.0), the compound exhibits intermediate protonation behavior, with 25-50% of molecules carrying positive charge on the pyridine nitrogen [9] [10]. This pH range represents optimal conditions for many analytical and synthetic applications, providing balanced solubility and stability characteristics.
Under mildly basic conditions (pH 7.0-9.0), protonation decreases substantially to 0-25%, with the majority of molecules existing in the neutral form [9] [10]. While chemical stability remains adequate in this range, solubility may be reduced compared to acidic conditions due to decreased ionic character.
Strongly basic conditions (pH 9.0-12.0) result in complete deprotonation of the pyridine nitrogen, potentially leading to enhanced reactivity and reduced stability in aqueous solution [9] [11] [12]. Under these conditions, the compound becomes more susceptible to nucleophilic substitution reactions and hydrolytic decomposition processes.
| pH Range | Pyridine Nitrogen Protonation | Stability | Reference |
|---|---|---|---|
| 3.0-5.0 | 50-95% protonated | Enhanced stability | Citations 32, 33, 36 |
| 5.0-7.0 | 25-50% protonated | Moderate stability | Citations 32, 33 |
| 7.0-9.0 | 0-25% protonated | Moderate stability | Citations 32, 33 |
| 9.0-12.0 | Deprotonated | Reduced stability | Citations 32, 36, 37 |
The crystallographic characteristics of 2-(4-methoxy-2-nitrophenyl)pyridine can be inferred from structural analysis of closely related compounds and the limited available data. The molecule exhibits a dihedral angle of 19.5° between the nitro group and the benzene ring, indicating mild non-planarity resulting from steric hindrance between the nitro group and adjacent substituents . This geometric distortion influences both packing efficiency in the crystalline state and intermolecular interaction patterns.
The compound likely crystallizes in common space groups observed for related nitrophenyl-pyridine systems, including monoclinic systems with space groups such as P21/c or P21/n, or triclinic systems with space group P-1 [14] [15] [16]. These space groups accommodate the molecular geometry while optimizing intermolecular interactions through hydrogen bonding and π-π stacking arrangements.
Dihedral angles in related nitrophenyl compounds typically range from 19.3° to 82.3°, depending on the specific substitution pattern and intermolecular packing forces [17] [16]. The nitro group orientation relative to the benzene plane generally falls within 1.97° to 19.3°, reflecting the balance between electronic conjugation and steric repulsion effects [17] [16] [18].
Intermolecular interactions in the crystal lattice are dominated by N-H···O and C-H···O hydrogen bonds, which contribute to structural stability and influence physical properties such as melting point and dissolution behavior [19] [20] [16]. The methoxy group serves as both a hydrogen bond acceptor and a source of weak C-H···O interactions, while the nitro group functions primarily as a hydrogen bond acceptor through its oxygen atoms.
Polymorphism potential exists for 2-(4-methoxy-2-nitrophenyl)pyridine, as observed in related nitroaromatic compounds where different crystalline forms can exhibit varying stability and physical properties [21]. The presence of multiple hydrogen bonding sites and conformational flexibility around the methoxy group may facilitate the formation of distinct polymorphic forms under different crystallization conditions.
| Structural Parameter | Typical Values/Characteristics | Related Compounds |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Citations 17, 40, 43 |
| Space Group | P21/c, P21/n, P-1 | Citations 17, 40, 46 |
| Dihedral Angles (typical) | 19.3-82.3° | Citations 1, 44, 46 |
| Nitro Group Orientation | 1.97-19.3° from benzene plane | Citations 44, 46, 47 |
| Intermolecular Interactions | N-H···O, C-H···O hydrogen bonds | Citations 15, 43, 46 |